L-Valine ethyl ester hydrochloride

説明

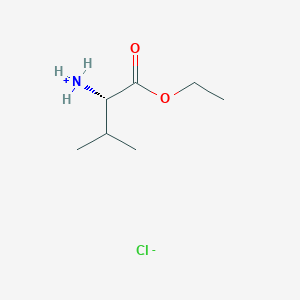

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170082 | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-47-1 | |

| Record name | L-Valine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for L Valine Ethyl Ester Hydrochloride and Analogues

Esterification of L-Valine

The primary route to L-Valine ethyl ester hydrochloride is through the direct esterification of L-Valine. This transformation is most commonly achieved using acid-catalyzed methods which facilitate the reaction between the carboxylic acid group of the amino acid and ethanol (B145695).

Acid-Catalyzed Esterification Approaches

Acid catalysis is essential for the esterification of amino acids as it protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The zwitterionic nature of the amino acid, which features a non-nucleophilic carboxylate group, necessitates the use of a strong acid to enable the reaction. scielo.br

The traditional and widely used Fischer-Speier esterification, employing an alcoholic solution of hydrogen chloride (HCl), is a common method for synthesizing amino acid esters. google.com This approach involves suspending L-Valine in absolute ethanol, followed by the introduction of anhydrous hydrogen chloride gas. acs.org The dissolution of HCl gas in ethanol is highly exothermic, and the reaction mixture is typically refluxed to drive the esterification to completion. scielo.bracs.org One described procedure involves refluxing L-Valine in ethanolic hydrogen chloride for 24 hours. scielo.br A general method involves generating HCl gas from the controlled addition of concentrated hydrochloric acid to concentrated sulfuric acid and bubbling it through the ethanol suspension of the amino acid. acs.org However, this method can be time-consuming, sometimes requiring two days and several solvent stripping operations to remove water and achieve completion. google.com

A more rapid alternative to the ethanolic HCl method involves the use of thionyl chloride (SOCl₂) as the acid catalyst. google.com In this procedure, thionyl chloride is added dropwise to cold ethanol (or another alcohol, such as isopropanol) at temperatures as low as -10°C. prepchem.comgoogle.compatsnap.com The L-Valine is then added to this mixture. prepchem.com The reaction of thionyl chloride with the alcohol generates HCl in situ, along with sulfur dioxide, which drives the esterification. The mixture is typically stirred at room temperature for a period before being heated to reflux for several hours to ensure the reaction goes to completion. google.compatsnap.com This method is significantly faster than the traditional HCl gas procedure, often taking only about three hours for a laboratory-scale batch. google.com Despite its speed, the use of excess toxic thionyl chloride is a drawback, and in some cases, the isolated product can be a viscous liquid that is difficult to crystallize, possibly due to trace impurities. google.comscirp.org

A more modern and convenient approach utilizes chlorotrimethylsilane (B32843) (TMSCl) in alcohol. nih.gov This method offers the advantage of proceeding at room temperature, avoiding the need for heating or cooling. google.com TMSCl plays a dual role in the reaction; it reacts with ethanol to generate HCl in situ, which catalyzes the esterification, and it also acts as a dehydrating agent by converting the water formed during the reaction into hexamethyldisiloxane. google.commdpi.com In a typical procedure, L-Valine is suspended in ethanol, and TMSCl is added. The mixture is then stirred at room temperature for several hours (e.g., 12 to 48 hours). nih.govgoogle.com This method is noted for its mild conditions, simple workup, and high yields, which can range from 72% to 93% depending on the specific reaction conditions such as temperature and time. google.com

Comparison of Reaction Conditions and Efficiency

| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield | Notes |

| Ethanolic HCl | HCl (gas or solution) | Reflux | 24 - 48 hours scielo.brgoogle.com | Moderate | Lengthy procedure, requires multiple solvent stripping steps. google.com |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | -10°C to Reflux prepchem.comgoogle.com | ~3 - 9 hours google.comgoogle.com | 60 - 65% (for methyl ester) google.com | Faster method but uses a toxic reagent; product can be hard to crystallize. google.comscirp.org |

| TMSCl | Chlorotrimethylsilane (TMSCl) | Room Temperature to 60°C nih.govgoogle.com | 12 - 48 hours nih.govgoogle.com | 72% - 93% google.com | Convenient, mild conditions, high yields. nih.gov |

Purification and Isolation Strategies for this compound

Regardless of the synthetic method employed, the crude this compound must be purified to remove unreacted starting materials, by-products, and excess reagents. A common multi-step strategy is employed for isolation and purification.

First, the reaction solvent (typically excess ethanol) is removed under reduced pressure using a rotary evaporator. scielo.brgoogle.com This often yields a crude solid or oil. To remove certain by-products and unreacted reagents, the crude product may be washed with a non-polar solvent like diethyl ether or ethyl acetate (B1210297). google.com

A key purification step involves separating the desired ester hydrochloride, which is soluble in chlorinated solvents, from the unreacted amino acid, which is generally insoluble. google.com The crude product is dissolved in a solvent such as methylene (B1212753) chloride or chloroform (B151607). google.com The unreacted L-Valine and its hydrochloride salt are then removed by filtration. google.com

The filtrate, containing the this compound, is then concentrated on a rotary evaporator. google.com Final purification is typically achieved through recrystallization. A common method involves dissolving the product in a minimal amount of warm absolute alcohol, followed by the slow addition of anhydrous diethyl ether until turbidity is observed, and then cooling the mixture to induce crystallization. scielo.br The resulting crystals are collected by vacuum filtration, washed with cold anhydrous ether, and dried in a vacuum oven to yield the pure product. scielo.brgoogle.com

Recrystallization Techniques

Recrystallization is a critical purification step to obtain high-purity amino acid ester hydrochlorides by removing by-products and unreacted starting materials. The choice of solvent system is paramount for effective purification.

A common method for the recrystallization of amino acid ethyl ester hydrochlorides, including that of L-valine, involves dissolving the crude solid product in a minimum volume of absolute alcohol. Crystallization is then induced by the slow addition of diethyl ether, followed by cooling, typically to 0°C. The resulting purified crystals are then washed with anhydrous ether and dried under a vacuum. scielo.br

For closely related analogues like L-Valine methyl ester hydrochloride, specific solvent mixtures have been detailed. One effective system is a methanol-diethyl ether mixture, often in a 1:3 volume ratio, which yields white crystals with high purity (98.5–99%). Another documented method involves crystallization from ethanol-ether mixtures. The general principle relies on dissolving the hydrochloride salt in a polar alcohol where it is soluble, and then introducing a less polar solvent like ether to decrease solubility and promote the formation of well-defined crystals.

Table 1: Recrystallization Solvents for L-Valine Ester Hydrochlorides and Analogues

| Compound | Solvent System | Notes | Source |

| This compound | Absolute Ethanol / Diethyl Ether | The crude product is dissolved in minimal warm alcohol, followed by the slow addition of ether. | scielo.br |

| L-Valine Methyl Ester Hydrochloride | Methanol (B129727) / Diethyl Ether | A 1:3 v/v ratio is reported to be effective. | |

| L-Valine Methyl Ester Hydrochloride | Ethanol / Ether | Used to yield lustrous plates of the final product. | |

| L-Leucine Methyl Ester Hydrochloride | Methanol / Ether | A standard method for purifying related amino acid ester hydrochlorides. | orgsyn.org |

| N,N′-ethylene-bis(S-valine methyl ester) dihydrochloride (B599025) | Chloroform / Methanol | Used to purify this specific dihydrochloride analogue. | frontiersin.org |

Chromatographic Purification Methodologies

Chromatographic techniques, particularly column chromatography, are frequently employed for the purification of L-valine ester hydrochloride derivatives, especially when simple recrystallization is insufficient to remove all impurities. orgsyn.org

Silica (B1680970) gel is the most common stationary phase for these purifications. The choice of eluent (mobile phase) depends on the specific properties of the compound being purified. For derivatives of L-Valine ethyl ester, various solvent systems have been successfully used. For instance, in the synthesis of phenolic peptides from this compound, column chromatography with a gradient of hexane (B92381) to hexane-EtOAc (ethyl acetate) was used to isolate the final product. imrpress.com In another example involving a derivative, an eluent system of dichloromethane-methanol was utilized. orgsyn.org

Flash column chromatography is also a viable method. In the purification of a compound derived from L-valine methyl ester hydrochloride, the crude product was first adsorbed onto silica gel and then subjected to flash column chromatography using a hexanes-ethyl acetate (3:2) eluent system. orgsyn.org

Table 2: Examples of Chromatographic Purification for L-Valine Ester Derivatives

| Derivative | Chromatography Type | Stationary Phase | Eluent System | Source |

| N-(4-ethynylbenzoyl)-l-valine ethyl ester | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (3/1, v/v) | mdpi.com |

| Phenolic Peptide from L-Valine Ethyl Ester HCl | Column Chromatography | Silica Gel | Hexane → 1:2 Hexane-EtOAc | imrpress.com |

| N-Maleonyl-(S)-valine-ethyl ester | Column Chromatography | Silica Gel (40-60 µm mesh) | Dichloromethane-Methanol (12:1) | orgsyn.org |

| Amide from Benzaldehyde and L-Valine Methyl Ester HCl | Flash Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (3:2) | orgsyn.org |

Synthesis of L-Valine Alkyl Ester Hydrochloride Analogues

The synthesis of L-valine alkyl ester hydrochlorides is a fundamental reaction, often serving as the initial step for creating more complex molecules like peptides or prodrugs. The most common method is the Fischer esterification, where the amino acid reacts with an alcohol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl).

A widely used procedure involves reacting L-valine with an alcohol (e.g., methanol, ethanol) and thionyl chloride (SOCl₂). guidechem.com The thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. For example, L-valine methyl ester hydrochloride can be prepared by adding L-valine to a pre-cooled solution of anhydrous methanol and thionyl chloride. The mixture is then stirred at room temperature before being refluxed for several hours. After the reaction, vacuum distillation removes excess solvent, and the product is crystallized. guidechem.com

This core reaction can be adapted to produce a variety of analogues:

Prodrugs: The L-valine ester moiety can be attached to a drug molecule to enhance its properties, such as water solubility. An example is the synthesis of an L-valine ester prodrug of the adenosine (B11128) A₂A receptor antagonist MSX-2. The final step of this synthesis involves converting the free base of the ester to its hydrochloride salt by reacting it with a saturated solution of gaseous hydrogen chloride in ethanol. mdpi.com

Peptide Synthesis Precursors: this compound is a common starting material for peptide synthesis. It can be coupled with other amino acids or phenolic compounds to create novel peptide structures. imrpress.com

Chiral Ligands: Dimeric structures like N,N′-ethylene-bis(S-valine methyl ester) dihydrochloride have been synthesized starting from (S)-valine methyl ester hydrochloride. This synthesis involves a reductive amination reaction with glyoxal, followed by purification and formation of the dihydrochloride salt. frontiersin.org

Table 3: Selected Synthetic Methods for L-Valine Alkyl Ester Hydrochloride Analogues

| Target Analogue | Key Reagents | Method Summary | Source |

| L-Valine Methyl Ester Hydrochloride | L-Valine, Anhydrous Methanol, Thionyl Chloride (SOCl₂) | L-Valine is added to a cold solution of methanol and SOCl₂. The mixture is stirred, refluxed, and the product is isolated by crystallization. | guidechem.com |

| L-valine ester prodrug of MSX-2 | N-Boc protected ester, HCl gas in Ethanol | The N-Boc protecting group is removed, and the resulting ester is converted to its hydrochloride salt using a saturated solution of HCl in ethanol. | mdpi.com |

| N,N′-ethylene-bis(S-valine methyl ester) dihydrochloride | (S)-Valine methyl ester HCl, Glyoxal, NaBH₃CN | Reductive amination of the valine ester with glyoxal, followed by reduction with sodium cyanoborohydride and conversion to the dihydrochloride salt. | frontiersin.org |

| Phenolic Peptides | L-Valine Ethyl Ester HCl, Ferulic acid, EDC, HOBt, Et₃N | Amide coupling reaction between the amino acid ester and a phenolic acid, facilitated by coupling agents. | imrpress.com |

Mechanistic Investigations of Chemical Transformations Involving L Valine Ethyl Ester Hydrochloride

Mechanisms of Ester Bond Formation and Hydrolysis

The formation of the ester bond in L-valine ethyl ester hydrochloride and its subsequent cleavage through hydrolysis are fundamental transformations governed by the principles of nucleophilic acyl substitution.

The synthesis of this compound is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid of L-valine, which enhances its electrophilicity. The alcohol, in this case, ethanol (B145695), then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The presence of hydrogen chloride not only catalyzes the reaction but also forms the hydrochloride salt of the final product. scielo.brgoogle.com One common method involves refluxing L-valine in an ethanolic hydrogen chloride solution. scielo.br Another approach utilizes thionyl chloride (SOCl₂) which reacts with ethanol to generate HCl in situ, driving the esterification. google.com Alternatively, chlorotrimethylsilane (B32843) (TMSCl) can be used to facilitate the esterification of L-valine with ethanol. rsc.org

The reverse reaction, the hydrolysis of the ester bond, can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, eliminating a molecule of ethanol to yield the carboxylic acid.

Base-catalyzed hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate which then expels the ethoxide ion, a good leaving group, to form the carboxylate. This process is generally faster than acid-catalyzed hydrolysis. researchgate.net Isotopic labeling studies using H₂¹⁸O have conclusively shown that the bond cleaved during hydrolysis is the acyl-oxygen bond, not the oxygen-ethyl bond. researchgate.net

Nucleophilic Acyl Substitution Reactions and Their Stereochemical Implications

This compound readily participates in nucleophilic acyl substitution reactions, where the ethoxy group is replaced by another nucleophile. masterorganicchemistry.com These reactions proceed through a characteristic addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ester towards nucleophiles is a key aspect of its utility in synthesis.

A critical consideration in reactions involving chiral molecules like this compound is the maintenance of stereochemical integrity. The chiral center in L-valine is at the α-carbon. During nucleophilic acyl substitution at the carbonyl carbon, this chiral center is not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions generally proceed with retention of configuration at the α-carbon. asianpubs.org However, racemization can occur under certain conditions, particularly if the reaction conditions promote the formation of an enolate, which would lead to a loss of stereochemistry at the α-carbon. The use of appropriate coupling agents and reaction conditions is crucial to minimize this risk. orgsyn.org The optical purity of this compound and its reaction products is often confirmed by measuring its specific rotation. rsc.org

Amidation Reactions and Peptide Bond Formation Pathways

One of the most significant applications of this compound is in the synthesis of peptides. rsc.orgresearchgate.netnih.gov The formation of a peptide bond is a specific type of amidation reaction, which itself is a nucleophilic acyl substitution reaction. rsc.org

In a typical peptide coupling reaction, the carboxylic acid of an N-protected amino acid is activated to enhance its reactivity. The free amino group of L-valine ethyl ester (obtained by neutralization of the hydrochloride salt) then acts as the nucleophile, attacking the activated carbonyl carbon. scielo.br This leads to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and eliminate the activating group. rsc.org

Several methods are employed to activate the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization. orgsyn.orgrsc.org The use of coupling reagents like benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is also prevalent. rsc.org Another approach involves the formation of an active ester of the N-protected amino acid, which then readily reacts with the amino group of L-valine ethyl ester. spbu.ru

The reaction can also be facilitated by metal ions. For instance, copper(II) ions can coordinate with the amine group of the amino acid ester, facilitating the condensation reaction to form a peptide bond. pnas.org Furthermore, enzymatic methods are being explored for peptide bond formation. nih.gov

Protonation and Deprotonation Equilibria in Reaction Environments

The protonation and deprotonation states of this compound are critical in determining its reactivity. researchgate.netresearchgate.net In its hydrochloride salt form, the amino group is protonated (–NH₃⁺). For the amino group to act as a nucleophile in reactions such as amidation, it must be deprotonated to its free amine form (–NH₂). scielo.br This is typically achieved by adding a non-nucleophilic base, such as triethylamine (B128534) or N-methylmorpholine, to the reaction mixture to neutralize the hydrochloride. scielo.br

The pH of the reaction medium plays a crucial role in the equilibrium between the protonated and deprotonated forms. The pKa value of the amino group of L-valine ethyl ester determines the pH range at which it exists predominantly in its deprotonated, nucleophilic form. Potentiometric studies in various solvent systems, such as ethanol-water and dimethyl sulfoxide-water mixtures, have been conducted to determine the protonation constants of amino acid esters. researchgate.netresearchgate.net These studies show that the pKa values are influenced by the solvent composition. researchgate.net For example, the pKa of the amino group of L-valine ethyl ester has been determined in different solvent mixtures. researchgate.net The protonation state of the terminal amino group is a key factor in chemoenzymatic polymerization processes as well. acs.org

The protonation of the carbonyl oxygen, as mentioned in the context of acid-catalyzed hydrolysis, is also an important equilibrium that enhances the electrophilicity of the carbonyl carbon. researchgate.net Careful control of the reaction pH is therefore essential to ensure that the desired reactants are in their most reactive forms.

Interactive Data Table: Protonation Constants of L-Valine Esters in Different Solvents

This table summarizes the logarithmic protonation constants (log₁₀β) for L-valine esters in various 1,4-dioxane-water mixtures. The data illustrates the influence of solvent composition on the protonation equilibria.

| Compound | 0% 1,4-Dioxane | 20% 1,4-Dioxane | 40% 1,4-Dioxane | 60% 1,4-Dioxane |

| L-Valine methyl ester | 7.53 ± 0.01 | 7.38 ± 0.01 | 7.14 ± 0.01 | 6.47 ± 0.02 |

| L-Valine ethyl ester | 8.86 ± 0.01 | 8.01 ± 0.01 | 7.15 ± 0.01 | 6.58 ± 0.01 |

| L-Valine t-butyl ester | 9.05 ± 0.01 | 8.24 ± 0.01 | 7.55 ± 0.01 | 6.91 ± 0.01 |

| Data sourced from Reference researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for L Valine Ethyl Ester Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of L-Valine ethyl ester hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule based on their unique chemical shifts (δ), measured in parts per million (ppm). The spectrum of this compound displays characteristic signals corresponding to the protons of the valine and ethyl ester moieties.

Data obtained for the free base (dl-Valine ethyl ester) in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks that are informative for interpreting the hydrochloride salt's spectrum. rsc.org For instance, the two diastereotopic methyl groups of the isopropyl moiety appear as separate doublets around δ 0.86 and 0.93 ppm. rsc.org The ethyl group's methylene (B1212753) (-CH₂) protons typically present as a quartet, while the terminal methyl (-CH₃) protons appear as a triplet. rsc.org The proton on the alpha-carbon (α-CH) and the proton on the beta-carbon (β-CH) also exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Valine Ethyl Ester Moiety

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH₃ | 0.86 - 0.93 | Doublet | ~6.9 |

| Ethyl -CH₃ | 1.24 | Triplet | ~7.2 |

| Isopropyl β-CH | 1.98 | Multiplet (dsept) | ~6.9, ~5.1 |

| α-CH | 3.23 | Doublet | ~5.1 |

| Ethyl -CH₂- | 4.14 | Quartet (dq) | ~7.2, ~2.4 |

| Amino -NH₂ / -NH₃⁺ | Variable (Broad) | Singlet (broad) | N/A |

Note: Data is based on the free ester form and may shift slightly in the hydrochloride salt and with different solvents. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts are influenced by the local electronic environment.

The carbonyl carbon (C=O) of the ester group is typically the most downfield signal, appearing in the range of 170-185 ppm. libretexts.org The alpha-carbon (α-C), bonded to the protonated amino group, and the carbons of the ethyl and isopropyl groups resonate at higher fields (lower ppm values). libretexts.orgoregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | 10 - 25 |

| Ethyl -CH₃ | 10 - 15 |

| Isopropyl β-CH | 25 - 35 |

| α-CH | 50 - 65 |

| Ethyl -O-CH₂- | 60 - 80 |

| Ester C=O | 170 - 185 |

Note: These are typical ranges for the functional groups present and can vary based on solvent and other experimental conditions. libretexts.orgoregonstate.edu

NMR spectroscopy is particularly useful for confirming the protonation state of the amino group in this compound. In the hydrochloride salt, the nitrogen atom of the amino group is protonated, forming an ammonium (B1175870) group (-NH₃⁺). This protonation leads to a significant downfield shift of the alpha-carbon and alpha-hydrogen signals compared to the free base form due to the electron-withdrawing effect of the positive charge.

Comparative ¹H NMR spectra of L-Valine ethyl ester and its hydrochloride salt clearly show this distinction. researchgate.net The signal for the amino protons themselves (-NH₃⁺) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound provides confirmation of its ionic structure and key functional groups. researchgate.net

Key vibrational bands are expected for the ammonium, ester, and alkyl groups. The presence of a strong, broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The C=O stretching vibration of the ester group typically appears as a strong, sharp peak around 1730-1750 cm⁻¹. Other notable absorptions include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-O stretching of the ester (around 1300-1000 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions. thermofisher.comresearchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS can confirm the mass of the protonated free ester.

The free ester, L-Valine ethyl ester (C₇H₁₅NO₂), has a molecular weight of approximately 145.20 g/mol . nih.gov In positive-ion mode electrospray ionization (ESI-MS), the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z value corresponding to the mass of the free ester plus a proton (approx. 146.12 m/z).

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure through fragmentation analysis. A common fragmentation pathway for protonated amino acid esters involves the neutral loss of the elements of formic acid (HCOOH) or the loss of the alkoxy group. For valine, characteristic fragmentation involves the loss of water and carbon monoxide (H₂O + CO) and the loss of ammonia (B1221849) (NH₃). nih.gov A significant fragment ion for valine esters is often observed at m/z 72, corresponding to the iminium ion [CH(NH₂)=CH(CH₃)₂]⁺ resulting from the loss of the ethyl formate (B1220265) group. chimia.ch

Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allow for the separation of the compound from a complex mixture before its detection by the mass spectrometer, ensuring high sensitivity and specificity.

Elemental Composition Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized or purified substance. For this compound (C₇H₁₅NO₂·HCl), the theoretical elemental composition can be calculated from its molecular weight (181.66 g/mol ).

The results of experimental elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the purity and identity of the compound. researchgate.netnih.gov This technique provides a bulk analysis of the sample, complementing the structural information obtained from spectroscopic methods.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₆ClNO₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 46.28% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.88% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.51% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.71% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.61% |

| Total | | | | 181.663 | 100.00% |

Optical Rotation and Polarimetry for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral molecules and serves as a crucial tool in the assessment of the chiral purity of this compound. This technique relies on the ability of an enantiomer to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer under defined conditions.

Polarimetry is the technique used to measure the angle of optical rotation. For a chiral compound, the observed rotation is directly proportional to the concentration of the sample and the path length of the light through the sample. The specific rotation, [α], is a standardized measure of this property and is calculated using the Biot's law:

[α]λT = α / (l * c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ represents the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in grams per milliliter.

For this compound, the specific rotation is a key parameter for its identification and quality control. A typical reported value for the specific rotation ([α]20/D) is +6.7°, measured at 20°C with a concentration of 2 g/100mL in water . This positive value indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise) manifoldapp.org. In contrast, its enantiomer, D-Valine ethyl ester hydrochloride, would exhibit a specific rotation of the same magnitude but in the opposite direction (levorotatory, -6.7°).

The enantiomeric excess (ee) of a sample can be estimated using polarimetry by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) * 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

While polarimetry is a valuable and rapid technique for a preliminary assessment of chiral purity, it has limitations. The accuracy of the measurement can be influenced by factors such as temperature, solvent, concentration, and the presence of other optically active impurities. Moreover, for samples with very high enantiomeric purity, small amounts of the other enantiomer may not cause a detectable change in the optical rotation, making it less suitable for the precise quantification of trace enantiomeric impurities rsc.org. For more accurate and sensitive determination of enantiomeric excess, chromatographic techniques are generally preferred nih.govresearchgate.net.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are powerful analytical tools for the separation, identification, and quantification of components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining both chemical purity and, crucially, the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of amino acids and their derivatives. It offers high resolution and sensitivity, making it suitable for the accurate determination of purity and enantiomeric excess. heraldopenaccess.us

To determine the enantiomeric excess of this compound, chiral HPLC is employed. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the L- and D-isomers.

Several types of chiral stationary phases are available for the separation of amino acid enantiomers, including:

Polysaccharide-based CSPs: Columns like those derived from cellulose (B213188) and amylose (B160209) are widely used for their broad applicability in separating a variety of chiral compounds, including amino acid derivatives. phenomenex.comyakhak.org

Macrocyclic glycopeptide-based CSPs: These are particularly effective for the separation of underivatized amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases. sigmaaldrich.com

Crown ether-based CSPs: These are highly effective for the separation of primary amines, including amino acids and their esters, often without the need for derivatization. nih.govtandfonline.com

In some cases, derivatization of the amino acid ester with a chiral derivatizing agent can be performed prior to analysis on a standard achiral HPLC column. This reaction creates a pair of diastereomers that can be separated by conventional reversed-phase HPLC. However, direct analysis on a chiral column is often preferred as it simplifies the sample preparation process. sigmaaldrich.com

A study on the determination of L-isoleucine methyl ester hydrochloride as an impurity in L-valine methyl ester hydrochloride utilized pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by separation on a C18 column. researchgate.net This approach highlights the use of derivatization to enhance UV detection and achieve separation of closely related amino acid esters. researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amino Acid Esters

| Parameter | Condition | Reference |

| Column | Chiral Stationary Phase (e.g., Crownpak CR (+)) | nih.govtandfonline.com |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., perchloric acid solution) | tandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | tandfonline.com |

| Detection | UV (e.g., 210 nm) | tandfonline.com |

| Column Temperature | Sub-ambient to ambient (e.g., -7°C to 25°C) | tandfonline.com |

This table provides a general example of HPLC conditions and is not specific to a single published method for this compound.

The determination of enantiomeric excess by HPLC is highly accurate and can quantify the minor enantiomer down to very low levels, often below 0.1%. rsc.orgheraldopenaccess.us

Gas Chromatography (GC) for Derivatized Amino Acids

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Amino acids and their salts, including this compound, are generally non-volatile due to their polar nature. Therefore, a derivatization step is essential to convert them into more volatile and thermally stable derivatives suitable for GC analysis. acs.orgresearchgate.net

The derivatization process typically involves the esterification of the carboxyl group and the acylation of the amino group. Common derivatization reagents for amino acids include:

Alkyl chloroformates: Reagents like ethyl chloroformate can be used in a one-step derivatization process in an aqueous medium to form N-alkoxycarbonyl amino acid esters. nih.govresearchgate.net

Silylating agents: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form volatile silyl (B83357) derivatives.

Acidic alcohols and anhydrides: A two-step process involving esterification with an acidified alcohol followed by acylation with an anhydride (B1165640) (e.g., trifluoroacetic anhydride) is a widely used approach. acs.org

Once derivatized, the amino acid esters can be separated on a GC column. For the determination of enantiomeric excess, a chiral stationary phase is required. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives or chiral dipeptides, can effectively separate the derivatized enantiomers. researchgate.netosti.govgcms.cz

A gas chromatography method has been developed and validated for the purity determination of L-valine methyl ester hydrochloride, a closely related compound. iiste.orgiiste.org This method utilized a flame ionization detector (FID) and a DB-624 capillary column, demonstrating the applicability of GC for quality control in the production of related pharmaceutical intermediates. iiste.orgiiste.org The validation of such a method typically includes assessing parameters like precision, recovery, linearity, and robustness to ensure its suitability for routine analysis. iiste.orgiiste.org

Table 2: Example GC Parameters for the Analysis of a Related Amino Acid Ester

| Parameter | Condition (for L-valine methyl ester hydrochloride) | Reference |

| Column | DB-624 (30m x 0.53mm, 1.0µm) | iiste.orgiiste.org |

| Carrier Gas | Nitrogen | iiste.orgiiste.org |

| Injector | Split auto-injector | iiste.orgiiste.org |

| Detector | Flame Ionization Detector (FID) | iiste.orgiiste.org |

| Oven Program | Isothermal at 150°C for 15 min | iiste.org |

This table is based on a published method for a closely related compound and serves as an illustrative example.

GC offers high resolution and sensitivity, and when coupled with a mass spectrometer (GC-MS), it can provide structural information for peak identification. The choice between HPLC and GC for the analysis of this compound depends on factors such as the specific analytical requirements, available instrumentation, and the desired level of sensitivity and resolution.

Computational Chemistry and Theoretical Modeling of L Valine Ethyl Ester Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and vibrational properties of molecules. For L-Valine ethyl ester hydrochloride, DFT calculations can elucidate electron distribution, molecular orbital energies, and the vibrational modes corresponding to its infrared and Raman spectra.

Studies on similar amino acid esters, such as those of glycine (B1666218) and alanine, have demonstrated the utility of DFT in understanding their structural and spectroscopic characteristics. semanticscholar.org For L-Valine ethyl ester, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G*, can predict geometric parameters (bond lengths, angles, and dihedrals) and vibrational frequencies. semanticscholar.org The presence of the hydrochloride salt introduces a protonated amino group (-NH3+), which significantly influences the electronic environment and hydrogen bonding capabilities compared to the neutral form.

Key electronic properties that can be determined using DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating character. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting character. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 8.2 D | Quantifies the polarity of the molecule. |

Vibrational analysis via DFT allows for the assignment of absorption bands in the experimental FT-IR and FT-Raman spectra. For this compound, characteristic vibrational modes include the N-H stretching of the ammonium (B1175870) group, C=O stretching of the ester, and various bending and stretching modes of the alkyl chain. Theoretical calculations can help to distinguish between different conformers and to understand the effects of intermolecular interactions on the vibrational frequencies. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of molecules over time. For this compound in a condensed phase (e.g., in solution or a crystal lattice), MD simulations can reveal information about its solvation, aggregation, and interactions with its environment. nih.gov

The primary intermolecular forces at play in a system of this compound include:

Hydrogen Bonding: The protonated amino group (-NH3+) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. The chloride ion (Cl-) also acts as a hydrogen bond acceptor. These interactions are fundamental to the structure of the crystal and its behavior in protic solvents.

Electrostatic Interactions: The ionic nature of the hydrochloride salt leads to significant electrostatic interactions between the protonated amino group and the chloride ion, as well as with polar solvent molecules.

MD simulations can be used to calculate properties such as the radial distribution function, which provides information about the local structure and ordering of molecules. researchgate.net For example, the radial distribution function between the nitrogen atom of the amino group and the chloride ion would show a sharp peak at a short distance, indicating a strong ionic interaction.

| Interaction Type | Average Energy (kcal/mol) | Description |

| -NH3+ ... Cl- | -95 | Strong ionic interaction. |

| -NH3+ ... O=C | -8.5 | Intramolecular and intermolecular hydrogen bonding. |

| -NH3+ ... H2O | -15 | Solvation of the ammonium group. |

| C=O ... H2O | -5 | Solvation of the carbonyl group. |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating reaction mechanisms and identifying transition states. For reactions involving this compound, such as its synthesis or hydrolysis, theoretical calculations can map out the potential energy surface of the reaction. tdl.org

For instance, the esterification of L-valine with ethanol (B145695) in the presence of hydrochloric acid can be modeled to understand the catalytic role of the acid and the energetics of the tetrahedral intermediate. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for determining reaction rates. whiterose.ac.uk

Although specific studies on the reaction mechanisms of this compound were not found, the general approach involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Search: A search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This is the transition state.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or a transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods are highly effective in predicting spectroscopic parameters and exploring the conformational landscape of flexible molecules like this compound.

Conformational Analysis: The presence of several rotatable bonds in this compound leads to multiple possible conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This is often achieved by rotating around key dihedral angles and calculating the corresponding energy. The results can be visualized using a Ramachandran-like plot to show the energetically favorable regions. Studies on the neutral form of valine ethyl ester have highlighted the importance of intramolecular hydrogen bonds in stabilizing certain conformations. semanticscholar.org In the hydrochloride salt, the strong electrostatic interactions will play a dominant role in determining the preferred geometry.

Prediction of Spectroscopic Parameters:

NMR Spectroscopy: Computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These theoretical predictions can be compared with experimental NMR data to confirm the structure and assign the signals. researchgate.net

Vibrational Spectroscopy (IR and Raman): As mentioned in section 6.1, DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net This is invaluable for interpreting experimental spectra and understanding the vibrational characteristics of the molecule.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, computational methods can predict the CD spectrum, which provides information about the stereochemistry and secondary structure.

Table 3: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for this compound (Note: The experimental values are representative, and the theoretical values are based on typical accuracies of DFT calculations.)

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| -CH(NH3+)- | ~4.0 | ~4.1 |

| -CH(CH3)2 | ~2.3 | ~2.4 |

| -OCH2CH3 | ~4.2 | ~4.3 |

| -CH(CH3)2 | ~1.0 | ~1.1 |

| -OCH2CH3 | ~1.3 | ~1.4 |

Environmental and Biological Interactions of L Valine Ethyl Ester Hydrochloride

Biodegradation Studies of L-Valine Alkyl Ester Derivatives

Research into the environmental impact of amino acid ester derivatives often involves assessing their biodegradability. Studies on L-valine alkyl ester ibuprofenates, which are salts containing L-valine alkyl esters, provide significant insight into how the structure of these compounds affects their degradation by microorganisms. mdpi.comnih.gov

One such study utilized activated sludge to compare the biodegradation of ibuprofen (B1674241) and its derivatives made from salts of L-valine alkyl esters. mdpi.comresearchgate.net The primary method for assessing biodegradation was the measurement of carbon dioxide released under aerobic conditions, following OECD guidelines. mdpi.com The research demonstrated a clear relationship between the length of the alkyl chain in the ester and the compound's biodegradability. A significant finding was that as the alkyl chain length increases, the biodegradability of the compound tends to decrease. mdpi.com This trend is strongly correlated with the compound's lipophilicity (log P); higher lipophilicity is associated with lower biodegradation. mdpi.comnih.gov

The study observed that derivatives with shorter alkyl chains were more readily biodegradable. mdpi.com For instance, after 68 days, the degradation percentages for various L-valine alkyl ester ibuprofenates were as high as 89.0% for the amyl ester, while the longer-chain octyl ester only reached 42.0% degradation in the same period. mdpi.com These findings suggest that the ethyl group in L-Valine ethyl ester hydrochloride would position it among the more biodegradable derivatives in its class.

The half-lives of these compounds in the biodegradation studies were also shown to be dependent on their water solubility, where poor solubility can lead to lower bioavailability for microbial degradation. mdpi.com

Table 1: Biodegradation and Half-Life of L-Valine Alkyl Ester Ibuprofenates

| Compound | Degradation after 28 days (%) | Degradation after 68 days (%) | Half-Life (days) |

|---|---|---|---|

| [ValOMe][IBU] | 89.0 | 98.0 | 17 |

| [ValOEt][IBU] | 83.0 | 97.0 | 20 |

| [ValOPr][IBU] | 82.0 | 95.0 | 20 |

| [ValOBu][IBU] | 80.0 | 92.0 | 21 |

| [ValOAm][IBU] | 79.0 | 89.0 | 22 |

| [ValOHex][IBU] | 65.0 | 75.0 | 25 |

| [ValOHept][IBU] | 62.0 | 74.0 | 26 |

| [ValOOct][IBU] | 30.0 | 42.0 | 48 |

Data sourced from studies on L-valine alkyl ester ibuprofenates. mdpi.com

Research into Biological Metabolic Pathways and Protein Synthesis

As a derivative of L-valine, this compound is recognized for its role in biochemical research, particularly in studies related to protein synthesis and metabolic pathways. chemimpex.com In biological systems, the ester linkage is expected to be hydrolyzed, releasing L-valine, which can then participate in various metabolic processes.

L-valine is an essential branched-chain amino acid, which are critical building blocks for protein synthesis. Therefore, its ethyl ester derivative is utilized in research to investigate the mechanisms of muscle repair and growth. chemimpex.com By providing a bioavailable source of valine, the compound can influence the rate of protein formation and other related bioactive molecules.

The metabolic pathways involving valine include the BCAA degradation pathway, which breaks down the amino acid for energy production. this compound is a useful tool for researchers studying these pathways and how they are regulated. chemimpex.com For example, it has been used in the synthesis of novel amino acid ester-coupled caffeoylquinic acid derivatives to evaluate their potential effects on lipid metabolism in liver cells. nih.gov It also serves as an intermediate in the synthesis of various pharmaceuticals that may target metabolic disorders. chemimpex.com

Interactions with Biological Membranes and Transport Phenomena

The physicochemical properties of this compound, particularly its ester group, influence how it interacts with and moves across biological membranes. The esterification of an amino acid can alter its lipophilicity, which is a key factor in membrane permeability. mdpi.com

Research on the structural role of valine in proteins shows that its aliphatic, hydrophobic side chain engages in interactions that are crucial for stabilizing protein structure, both in soluble proteins and within the lipid environment of membrane proteins. nih.govnih.gov While these studies focus on the amino acid residue within a polypeptide chain, the inherent hydrophobicity of the valine side chain in this compound also plays a role in its membrane interactions.

Studies on L-valine alkyl ester derivatives of ibuprofen have demonstrated their potential as transdermal permeation enhancers. mdpi.com This research revealed that converting ibuprofen into these amino acid ester salts resulted in improved water solubility and enhanced skin permeability compared to the parent drug. mdpi.com The ethyl ester derivative, specifically, was part of a group of synthesized compounds that showed this increased bioavailability. mdpi.com This suggests that the ester modification facilitates transport across the lipid-rich barrier of the skin. The mechanism likely involves a balance of increased solubility and favorable partitioning into the membrane, allowing the compound to act as a carrier for other molecules or to be transported itself.

Emerging Research Avenues and Future Perspectives for L Valine Ethyl Ester Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The synthesis of L-valine ethyl ester hydrochloride is a focal point of research, aiming for more efficient, environmentally friendly, and economically viable production methods. Traditional synthesis often involves Fischer esterification, where L-valine reacts with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst such as hydrochloric acid. scielo.br Alternative methods are being explored to overcome the limitations of conventional approaches, such as the use of corrosive reagents and the generation of byproducts.

A comparison of different synthetic strategies highlights the ongoing efforts to balance reaction efficiency, product purity, and environmental impact.

Table 1: Comparison of Synthetic Routes for Amino Acid Ethyl Esters

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | L-amino acid, ethanol, HCl | Traditional method, straightforward. | scielo.br |

| TMSCl-Mediated Esterification | L-valine, ethanol, TMSCl | Avoids highly corrosive reagents like SOCl₂. | |

| One-Pot Synthesis | exo-7-oxohimic acid anhydride (B1165640), this compound, Et₃N | Aims to simplify the process and improve yields for specific derivatives. | mdpi.com |

Exploration in Advanced Materials Science and Chirogenesis

This compound, as a chiral building block, is gaining attention in the field of advanced materials science. Its inherent chirality is being exploited to induce specific three-dimensional structures in polymers and other materials, a process known as chirogenesis. This can lead to the development of materials with unique optical, electronic, and mechanical properties.

The incorporation of L-valine derivatives into larger molecular frameworks, such as N-ferrocenoyl peptide derivatives, has been shown to create redox-active materials. dcu.ie These materials exhibit interesting electrochemical behaviors, and their properties can be tuned by the specific amino acid ester used, including this compound. dcu.ie The self-assembly of these chiral molecules is a key area of investigation, with the potential to create complex, ordered structures like nanofibers and two-dimensional sheets from protein-based materials. nih.gov This bottom-up approach to material design is inspired by the intricate assemblies found in biological systems. nih.gov

The ability to control the supramolecular architecture of materials is crucial for applications in areas such as catalysis, separation technologies, and biomedical devices. The use of chiral precursors like this compound is instrumental in this endeavor.

Integration in Chemo-Enzymatic Catalysis and Biotransformations

The convergence of chemical and enzymatic processes, known as chemo-enzymatic catalysis, offers a powerful strategy for the synthesis of complex molecules. This compound can serve as a substrate in these systems, where enzymes are used to catalyze specific transformations with high selectivity and efficiency under mild conditions.

For instance, chemo-enzymatic polymerization using enzymes like papain has been successfully employed for the synthesis of polypeptides from amino acid esters. nih.gov This method avoids the need for protecting groups, which are often required in traditional chemical polymerization, thus simplifying the synthetic process and reducing waste. nih.gov While research has demonstrated this for serine esters, the principles can be extended to other amino acid esters like this compound.

Furthermore, chemo-enzymatic epoxidation is another area where derivatives of L-valine could play a role. nih.gov This process combines the selectivity of lipases with chemical oxidants to create valuable intermediates for various industries. nih.gov The inherent chirality of this compound can also be leveraged in biotransformations to produce enantiomerically pure compounds, which are highly sought after in the pharmaceutical and fine chemical industries.

Interdisciplinary Research at the Chemistry-Biology Interface

This compound is a valuable tool in interdisciplinary research that bridges chemistry and biology. Its structural similarity to natural building blocks allows it to be integrated into biological systems or used to probe biological processes.

In the field of chemical biology, amino acid esters are used to synthesize novel molecules with potential therapeutic applications. For example, they have been conjugated with other molecules, such as caffeoylquinic acid, to create derivatives with potential hypolipidemic effects. rsc.org this compound has also been used in the synthesis of peptide derivatives to study their interaction with biological targets. dcu.ie

Moreover, understanding the metabolic fate of compounds like this compound is crucial. Research into the biodegradation of related L-valine alkyl esters provides insights into how these molecules are processed by microorganisms, which is important for assessing their environmental impact. nih.gov The study of hemoglobin adducts of valine derivatives also exemplifies the use of such compounds to understand in vivo metabolic pathways of electrophiles. acs.org This type of research, at the intersection of chemistry and biology, is essential for the development of new drugs, diagnostic tools, and a deeper understanding of life processes. dtu.dknih.gov

Q & A

Q. What laboratory methods are commonly employed for synthesizing L-Valine ethyl ester hydrochloride?

this compound is synthesized via esterification of L-valine with ethanol in the presence of hydrochloric acid. Key steps include:

- Reagents and conditions : L-valine is reacted with anhydrous HCl in ethanol under reflux (e.g., 1.50 mol/L HCl in ethanol at 12 hours) .

- Purification : The crude product is extracted with dichloromethane (DCM), neutralized with NaHCO₃, and dried with MgSO₄ before solvent evaporation .

- Alternative routes : Boc-protected L-valine derivatives may be used, followed by deprotection with trifluoroacetic acid (TFA) and HCl .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : Signals at δ 4.20–4.00 ppm (ethyl ester -CH₂-O-), δ 3.17–3.10 ppm (α-CH-NH₂), and δ 0.88–0.79 ppm (branched isopropyl group) confirm the ester structure .

- ¹³C NMR : Carbonyl signals at ~170–179 ppm differentiate ester and carboxylate groups .

- FTIR spectroscopy :

- A sharp band at 1739–1744 cm⁻¹ corresponds to ester C=O stretching. Bands at 1610 cm⁻¹ (asymmetric COO⁻) and 1390 cm⁻¹ (symmetric COO⁻) confirm ionic interactions in salts .

Q. What are the primary applications of this compound in pharmaceutical research?

- Prodrug development : It enhances drug solubility and bioavailability. For example, it forms ionic salts with ibuprofen ([ValOEt][IBU]), improving skin permeation .

- Antiviral agents : Serves as a precursor in Valacyclovir Hydrochloride, where the ester facilitates intracellular drug activation .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during this compound synthesis?

- Purification strategies :

- Hexamethyldisilane and trimethylsilyl ether by-products are removed via recrystallization (e.g., ethanol-ether mixtures) .

- Catalytic hydrogenolysis is used to unveil masked carboxylate groups in branched esters .

Q. How does the chirality of this compound influence its role in chiral recognition studies?

- Polymer applications : Poly(phenylacetylene) bearing L-valine ethyl ester pendants exhibits temperature-triggered helix inversion, enabling enantioselective recognition of chiral alcohols (e.g., 1-phenylethanol) .

- Chromatography : The ester’s stereochemistry is critical for HPLC enantioseparation, as demonstrated by shifts in circular dichroism (CD) spectra .

Q. What factors affect the stability of this compound under varying experimental conditions?

- Storage : Recommended at 22–25°C in airtight containers to prevent hydrolysis .

- Thermal stability : Decomposition occurs above 170°C, necessitating controlled heating during synthesis .

Q. How does this compound enhance drug solubility in transdermal formulations?

- Mechanism : Ionic pairing with hydrophobic drugs (e.g., ibuprofen) reduces lattice energy, improving solubility.

- Methodology :

- Synthesize [ValOEt][IBU] by neutralizing this compound with NH₃, followed by ion exchange with ibuprofen .

- Validate via solubility assays in phosphate-buffered saline (PBS) and Franz cell permeation studies .

Q. What are the advantages of using this compound over other amino acid esters (e.g., tert-butyl esters)?

- Reactivity : Ethyl esters hydrolyze faster than tert-butyl derivatives, making them preferable for prodrugs requiring rapid activation .

- Synthetic flexibility : Ethyl esters are more amenable to large-scale production due to milder deprotection conditions compared to benzyl or tert-butyl groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Standardized protocols :

Q. What role does this compound play in enzyme-substrate interaction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。